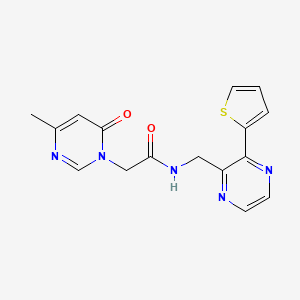

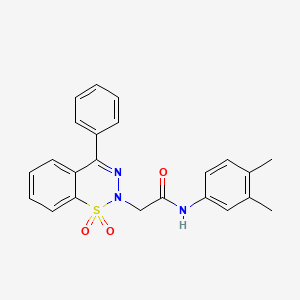

(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a synthetic molecule with a unique chemical structure . It is a derivative of piperazine and is used in a variety of scientific research applications . This compound has been studied extensively in recent years due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular formula of this compound is C23H22BrN3O3S. The molecular weight is 500.41. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .Scientific Research Applications

Antimicrobial Activity

(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone: has been synthesized and evaluated for its antimicrobial properties. In vitro studies demonstrated significant antibacterial and antifungal activity against various organisms, including Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum . This suggests its potential as an antimicrobial agent.

Molecular Docking Studies

Molecular docking is a powerful tool used to predict the binding orientations of small molecules to protein targets. Researchers have employed docking studies with the crystal structure of oxidoreductase proteins (1XDQ and 3QLS) to investigate the interaction of this compound. The estimated docking scores correlated well with experimental inhibitory potency, providing insights into its mechanism of action .

Anti-Tubercular Activity

While not directly studied for anti-tubercular effects, related derivatives with similar structural motifs have been explored. Designing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides led to compounds evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Further investigations could explore this compound’s potential in tuberculosis treatment.

Anxiolytic Properties

Another intriguing aspect is its potential as an anxiolytic agent. The compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone exhibited good log P and pA2 values. Anxiolytic screening in lipopolysaccharide-induced anxiety models could shed light on its effectiveness .

Coumarin Derivatives

Coumarins and their derivatives have been extensively studied for various therapeutic applications. While this compound doesn’t fall directly into the coumarin class, its structural resemblance suggests potential in areas such as anticancer, anti-HIV, anticoagulant, antimicrobial, and antioxidant activities .

Future Directions

properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[6-(4-bromophenyl)sulfonylpyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O3S/c24-20-7-9-21(10-8-20)31(29,30)22-11-6-19(16-25-22)23(28)27-14-12-26(13-15-27)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQLJQZHFILOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)

![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)

![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)

![Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2732426.png)